

# Environmental fate and biodegradability of propylene glycol diacetate

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## Compound of Interest

Compound Name: *Propylene glycol diacetate*

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An In-Depth Technical Guide to the Environmental Fate and Biodegradability of **Propylene Glycol Diacetate**

## Introduction to Propylene Glycol Diacetate (PGDA)

**Propylene Glycol Diacetate** (PGDA), identified by CAS No. 623-84-7, is the diacetate ester of propylene glycol. With the chemical formula C<sub>7</sub>H<sub>12</sub>O<sub>4</sub>, this clear, colorless liquid is characterized by a mild, fruity odor.<sup>[1]</sup> PGDA is valued in various industrial applications for its strong solvency, excellent leveling properties, and low odor profile.<sup>[2]</sup> It serves as a functional and environmentally friendly solvent in coatings, inks, and cleaning formulations, often replacing more hazardous alternatives like isophorone or cresol.<sup>[2][3]</sup> Given its widespread use, a thorough understanding of its environmental distribution, persistence, and degradation pathways is critical for accurate risk assessment and responsible product stewardship. This guide provides a detailed examination of the environmental fate and biodegradability of PGDA, grounded in established scientific principles and standardized testing methodologies.

## Physicochemical Properties and Predicted Environmental Distribution

The environmental behavior of a chemical is largely dictated by its fundamental physicochemical properties. These parameters determine how a substance partitions between air, water, soil, and biota upon its release into the environment.

## Key Physicochemical Data for PGDA

The properties of PGDA suggest a compound that will predominantly reside in the aqueous phase with high mobility in soil and a low tendency to volatilize or bioaccumulate.

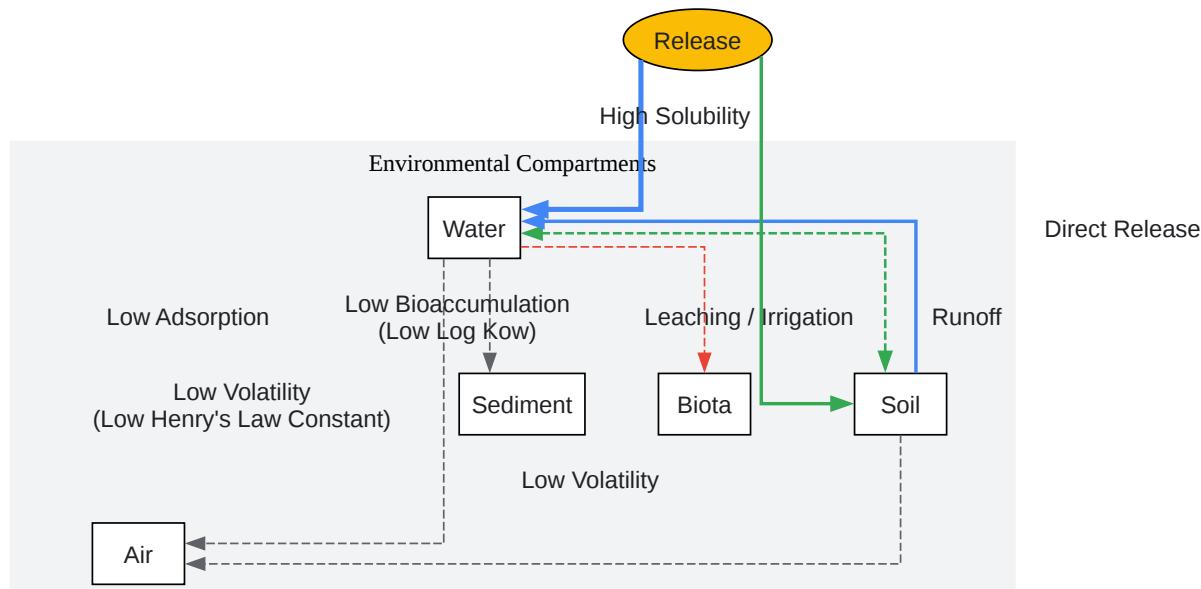
Property	Value	Source
Molecular Weight	160.17 g/mol	[3]
Boiling Point	190-191 °C	[1]
Melting Point	-31 °C	[1][3]
Vapor Pressure	<1 hPa (0.75 mmHg) at 20 °C	[1][2]
Water Solubility	90-100 g/L (Good)	[1][2]
Log Octanol-Water Partition Coefficient (Log Kow)	0.8 to 0.82	[2][3]
Henry's Law Constant (Estimated)	$1.4 \times 10^{-7}$ atm-cu m/mole	[1]
Organic Carbon-Water Partition Coefficient (Koc) (Estimated)	~10	[1][4][5]

### Interpretation of Properties:

- **High Water Solubility & Low Log Kow:** PGDA is readily soluble in water and has a low affinity for lipids, indicating it will preferentially partition to the water compartment and has a low potential for bioaccumulation in organisms.[1][2][3]
- **Low Vapor Pressure & Low Henry's Law Constant:** These values signify that PGDA has low volatility. It is not expected to readily volatilize from water or soil surfaces into the atmosphere.[1][2]
- **Low Koc:** The very low estimated organic carbon-water partition coefficient (Koc) suggests that PGDA does not bind strongly to soil or sediment particles and is expected to have very high mobility in soil, with the potential to leach into groundwater.[1][4][5][6]

## Predicted Environmental Distribution Pathway

The following diagram illustrates the expected environmental partitioning of PGDA based on its physicochemical properties.



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Caption: Predicted environmental distribution of PGDA upon release.

## Degradation Pathways

PGDA is subject to degradation through both abiotic and biotic processes, which ultimately determine its environmental persistence.

## Abiotic Degradation: Hydrolysis and Photodegradation

**Hydrolysis** As an ester, PGDA is susceptible to hydrolysis, a chemical reaction where water cleaves the ester bonds. This process is a primary abiotic degradation route in aquatic environments. The rate of hydrolysis is pH-dependent.

- **Mechanism:** The ester linkages in PGDA are hydrolyzed to form 1,2-propanediol (propylene glycol) and two molecules of acetic acid. This reaction can be catalyzed by acids or bases.
- **Kinetics:** A base-catalyzed second-order hydrolysis rate constant has been estimated at  $3.5 \times 10^{-1}$  L/mol-sec.<sup>[1]</sup> This corresponds to estimated half-lives of 227 days at pH 7 and 23 days at pH 8.<sup>[1]</sup> This indicates that while hydrolysis occurs, it is a relatively slow process at neutral pH but becomes more significant under alkaline conditions.
- **Hydrolysis Products:** The resulting products, propylene glycol and acetic acid, are both readily biodegradable and have a low order of toxicity.<sup>[7][8][9]</sup>

**Atmospheric Photodegradation** In the atmosphere, the fate of organic compounds is primarily governed by their reaction with photochemically-produced hydroxyl radicals ( $\cdot\text{OH}$ ).

- **Mechanism:** PGDA that partitions to the atmosphere is expected to exist solely in the vapor phase.<sup>[1]</sup> It will react with hydroxyl radicals, initiating its degradation.
- **Kinetics:** The estimated rate constant for this vapor-phase reaction is  $5.9 \times 10^{-12}$  cm<sup>3</sup>/molecule-sec at 25°C.<sup>[1]</sup> This corresponds to an atmospheric half-life of approximately 2.7 days, assuming an atmospheric hydroxyl radical concentration of  $5 \times 10^5$  radicals/cm<sup>3</sup>.<sup>[1]</sup> This relatively short half-life suggests that PGDA will not persist in the atmosphere or contribute to long-range transport.

## Biotic Degradation: The Primary Removal Mechanism

The most significant environmental removal process for PGDA is biodegradation. It is classified as a "readily biodegradable" substance based on standardized testing.<sup>[10]</sup>

**Mechanism of Biodegradation** The biodegradation of PGDA is a two-step process initiated by enzymatic hydrolysis.

- **Enzymatic Hydrolysis:** Microorganisms, such as bacteria commonly found in soil and water, produce carboxylesterase enzymes. These enzymes rapidly hydrolyze the ester bonds of

PGDA, breaking it down into its constituent parts: 1,2-propanediol and acetic acid.[\[7\]](#) In vivo studies in rats have demonstrated this rapid cleavage, with a metabolic half-life calculated at 0.2 hours.[\[7\]](#)

- Mineralization of Products: Both 1,2-propanediol and acetic acid are simple, water-soluble organic molecules that are rapidly and readily utilized by a wide variety of microorganisms as carbon and energy sources under both aerobic and anaerobic conditions.[\[8\]](#)[\[9\]](#)[\[11\]](#) The ultimate biodegradation products are carbon dioxide (CO<sub>2</sub>), water, and microbial biomass.[\[12\]](#)

The rapid biodegradation of the parent compound and its metabolites prevents persistence in the environment.

## Standardized Biodegradability Testing: OECD 301

The classification of a substance as "readily biodegradable" is determined through a series of stringent tests outlined by the Organisation for Economic Co-operation and Development (OECD), specifically the OECD 301 guidelines.[\[13\]](#)[\[14\]](#) These tests are conducted over 28 days and use a minimal inorganic medium inoculated with microorganisms from sources like activated sludge.[\[13\]](#)[\[15\]](#) PGDA has been shown to be readily biodegradable according to methods like OECD 301B (CO<sub>2</sub> Evolution) and OECD 301F (Manometric Respirometry).[\[10\]](#)

**Pass Criteria for Ready Biodegradability:** To be classified as readily biodegradable, a substance must meet specific degradation thresholds within a "10-day window."[\[13\]](#)[\[14\]](#)

- Pass Level:  $\geq 60\%$  of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO<sub>2</sub>) production must be reached.[\[13\]](#)[\[14\]](#)
- 10-Day Window: This 10-day period begins when biodegradation reaches 10% of the theoretical maximum and must end before day 28. The pass level must be achieved within this window.[\[13\]](#)

## Experimental Protocol: OECD 301F - Manometric Respirometry Test

This method is a cornerstone for assessing the ready biodegradability of chemical substances. It determines the rate of aerobic biodegradation by measuring the oxygen consumed by a

microbial inoculum in the presence of the test substance.

**Principle:** A known volume of inoculated mineral medium containing a known concentration of the test substance is incubated in a closed, temperature-controlled flask. The consumption of oxygen is measured over 28 days by a respirometer, which detects pressure changes inside the flask. The CO<sub>2</sub> produced by the microorganisms is absorbed by a potassium hydroxide solution.

#### Step-by-Step Methodology:

- **Preparation of Inoculum:** Activated sludge from a domestic wastewater treatment plant is collected, homogenized, and aerated.
- **Test Medium:** A mineral salts medium is prepared containing essential nutrients (e.g., potassium, magnesium, calcium, iron salts) in purified water. The pH is adjusted to 7.4 ± 0.2.
- **Apparatus Setup:**
  - Set up respirometric flasks for each test condition:
    - **Test Substance:** Inoculated medium + PGDA (typically 100 mg/L).
    - **Reference Substance:** Inoculated medium + a readily biodegradable control like sodium benzoate.[\[12\]](#)
    - **Blank Control:** Inoculated medium only (to measure endogenous respiration).
  - Add a CO<sub>2</sub> absorbent (e.g., 10% KOH) to a separate compartment within each sealed flask.
- **Incubation:** The sealed flasks are placed in a respirometer and incubated at a constant temperature (22 ± 2°C) in the dark for 28 days.[\[13\]](#) The contents are continuously stirred.
- **Data Collection:** The respirometer automatically records the oxygen uptake in each flask at regular intervals.
- **Calculation of Biodegradation:**

- Calculate the Theoretical Oxygen Demand (ThOD) for PGDA based on its elemental composition ( $C_7H_{12}O_4$ ).
- The percentage of biodegradation is calculated as: % Biodegradation =  $[(O_2 \text{ consumed by test substance}) - (O_2 \text{ consumed by blank})] / \text{ThOD} * 100$
- Validation: The test is considered valid if the reference substance meets the pass criteria and the oxygen consumption in the blank control is within acceptable limits.[\[12\]](#)

## Workflow for OECD 301F Test

Caption: Experimental workflow for the OECD 301F Manometric Respirometry test.

## Ecotoxicity Profile

While PGDA is readily biodegradable, its potential impact on aquatic organisms before degradation is an important consideration. Standard acute toxicity tests provide this information.

Test Organism	Endpoint	Result	Guideline	Source
Fish (Poecilia reticulata)	96h LC50	82 mg/L	OECD 203	
Invertebrate (Daphnia magna)	48h EC50	237 mg/L	OECD 202	

Interpretation: The 96-hour LC50 for fish is 82 mg/L, leading to the classification of PGDA as harmful to aquatic life. However, its rapid biodegradation means that in a real-world scenario, environmental concentrations are unlikely to persist at levels that would cause long-term adverse effects.

## Conclusion

**Propylene glycol diacetate** exhibits an environmental profile characterized by:

- High Mobility: Due to its high water solubility and low adsorption to soil, PGDA is mobile in terrestrial and aquatic systems.

- Low Persistence: The primary and most effective removal mechanism for PGDA is rapid biodegradation. It is classified as "readily biodegradable" according to OECD standards. Abiotic processes like hydrolysis (under alkaline conditions) and atmospheric photodegradation also contribute to its degradation, but to a lesser extent.
- Low Bioaccumulation Potential: A low octanol-water partition coefficient (Log Kow) and an estimated bioconcentration factor (BCF) of 3.2 indicate that PGDA is not expected to bioaccumulate in aquatic organisms.[1][4][5]

The degradation pathway involves an initial rapid enzymatic hydrolysis to propylene glycol and acetic acid, both of which are themselves rapidly mineralized by microorganisms. While classified as harmful to aquatic life in acute toxicity tests, its non-persistent nature significantly mitigates the risk of long-term environmental impact.

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